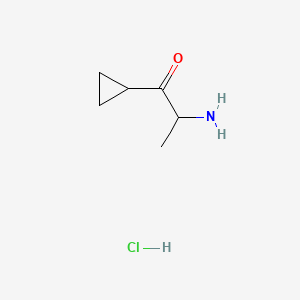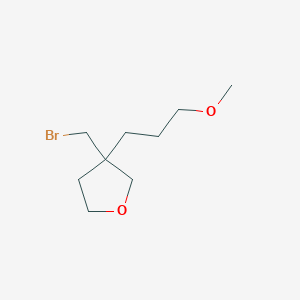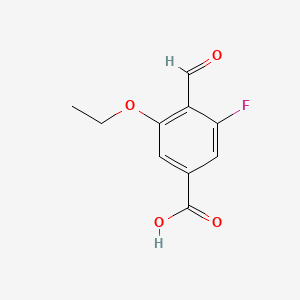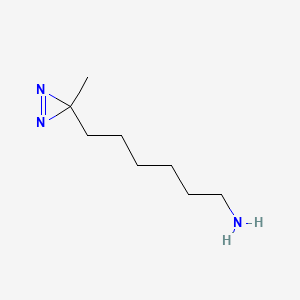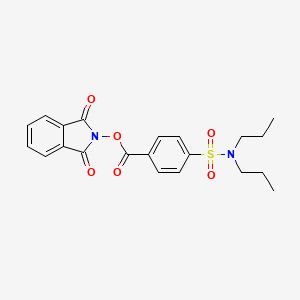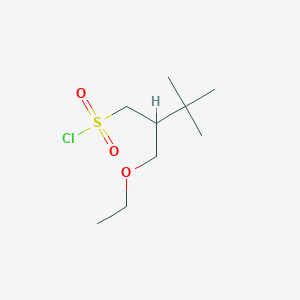![molecular formula C13H18N2O3 B13566983 Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is a chemical compound widely used in scientific research. Its applications range from drug synthesis to studying enzyme kinetics, owing to its unique properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate typically involves the reaction of benzyl isocyanate with methyl 2-amino-2-methylpropanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and studying reaction mechanisms.
Biology: In enzyme kinetics studies and as a substrate for enzyme-catalyzed reactions.
Medicine: In drug development and synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It can bind to the active site of the enzyme, blocking substrate access or altering the enzyme’s conformation, thereby affecting its activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{[(benzylcarbamoyl)methyl]amino}acetate
- Methyl 2-{[(benzylcarbamoyl)methyl]amino}propanoate
Uniqueness
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 2-(benzylcarbamoylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(16)18-3)15-12(17)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15,17) |
Clave InChI |
LFFLPXQMLMNHNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)NC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
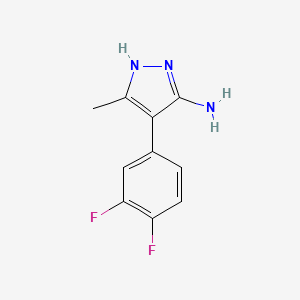
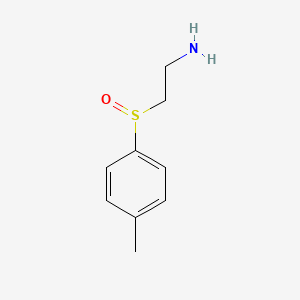


![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)
